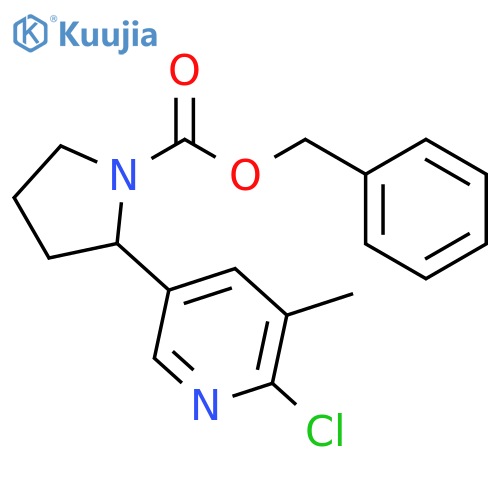

Cas no 1352515-12-8 (2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester)

1352515-12-8 structure

商品名:2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester

CAS番号:1352515-12-8

MF:C18H19ClN2O2

メガワット:330.808663606644

CID:5217860

2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester 化学的及び物理的性質

名前と識別子

-

- 2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester

- 1-Pyrrolidinecarboxylic acid, 2-(6-chloro-5-methyl-3-pyridinyl)-, phenylmethyl ester

-

- インチ: 1S/C18H19ClN2O2/c1-13-10-15(11-20-17(13)19)16-8-5-9-21(16)18(22)23-12-14-6-3-2-4-7-14/h2-4,6-7,10-11,16H,5,8-9,12H2,1H3

- InChIKey: WLIMJSWDCLJYKR-UHFFFAOYSA-N

- ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)CCCC1C1=CC(C)=C(Cl)N=C1

2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM495781-1g |

Benzyl2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate |

1352515-12-8 | 97% | 1g |

$637 | 2023-01-02 |

2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester 関連文献

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

1352515-12-8 (2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester) 関連製品

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量